molecular formula C9H12FNO B13620005 (R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine

(R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine

Cat. No.: B13620005
M. Wt: 169.20 g/mol
InChI Key: JFNGTRVLHDCFOX-ZCFIWIBFSA-N
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Description

®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 5-fluoro-2-methoxybenzaldehyde with an appropriate amine source under reducing conditions. Common reagents include sodium triacetoxyborohydride or sodium cyanoborohydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential pharmacological properties, such as acting on neurotransmitter systems.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-methoxyphenyl)ethan-1-amine: Lacks the fluorine atom.

    ®-1-(5-fluoro-2-hydroxyphenyl)ethan-1-amine: Has a hydroxyl group instead of a methoxy group.

    ®-1-(5-chloro-2-methoxyphenyl)ethan-1-amine: Has a chlorine atom instead of a fluorine atom.

Uniqueness

®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1R)-1-(5-fluoro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

JFNGTRVLHDCFOX-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)OC)N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)N

Origin of Product

United States

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